N-[4-(1-naphthyloxy)phenyl]benzamide
Description
N-[4-(1-Naphthyloxy)phenyl]benzamide is a benzamide derivative characterized by a naphthyloxy substituent at the para position of the phenyl ring. Such compounds are often explored for pharmaceutical applications, including antimicrobial, anticancer, and enzyme-inhibitory activities, depending on their substituents .
Properties
Molecular Formula |
C23H17NO2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-naphthalen-1-yloxyphenyl)benzamide |
InChI |
InChI=1S/C23H17NO2/c25-23(18-8-2-1-3-9-18)24-19-13-15-20(16-14-19)26-22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,24,25) |
InChI Key |
XVLKESFBJBJSTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Systems
- N-(2-Nitrophenyl)-4-bromo-benzamide (I) (): This compound features electron-withdrawing nitro and bromo groups, which enhance electrophilicity and may improve binding to biological targets. The nitro group also introduces steric hindrance, which could affect molecular packing and crystallinity .
- N-{4-[4-(Benzoylamino)phenoxy]phenyl}benzamide (): With a phenoxy-benzamide core, this analog lacks the extended conjugation of naphthalene but shares a similar ether linkage. The benzoylamino group introduces hydrogen-bonding capability, which may enhance intermolecular interactions compared to the naphthyloxy group .
Heterocyclic Modifications
- Imidazole Derivatives (): Compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibit significant anticancer activity due to the imidazole moiety’s ability to participate in π-π stacking and hydrogen bonding.
- Thiophene/Pyridine-Substituted Benzamides (): Derivatives such as N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride incorporate heterocycles that modulate electronic properties. Thiophene’s electron-rich nature contrasts with naphthalene’s extended π-system, which could influence redox behavior or binding to hydrophobic pockets in proteins .
Sulfonamide and Sulfonyl Derivatives
N4-Benzoylsulfabenzamide ():
Sulfonamide-containing benzamides, like this compound, exhibit enhanced hydrogen-bonding and solubility due to the sulfonyl group. The naphthyloxy group in the target compound may reduce polarity compared to sulfonamides, impacting bioavailability .4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide ():
The sulfamoyl group here introduces a zwitterionic character, improving water solubility. In contrast, the naphthyloxy group’s hydrophobicity might favor lipid bilayer penetration, suggesting divergent therapeutic applications .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Benzamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
